molecular formula C10H12N2O3 B13804929 Barbituric acid, 5-allyl-5-isopropenyl- CAS No. 66941-73-9

Barbituric acid, 5-allyl-5-isopropenyl-

Cat. No.: B13804929
CAS No.: 66941-73-9
M. Wt: 208.21 g/mol
InChI Key: URUUDFPSEYORGM-UHFFFAOYSA-N
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Description

Barbituric acid, 5-allyl-5-isopropenyl-, is a derivative of barbituric acid, which is a pyrimidine heterocyclic compound. Barbituric acid itself is not pharmacologically active but serves as the parent compound for barbiturate drugs. The 5-allyl-5-isopropenyl derivative is a modified version with specific substituents that can alter its chemical and biological properties .

Preparation Methods

The synthesis of barbituric acid, 5-allyl-5-isopropenyl-, involves the introduction of allyl and isopropenyl groups to the barbituric acid core. One common method includes the reaction of barbituric acid with allyl bromide and isopropenyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or ethanol under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Barbituric acid, 5-allyl-5-isopropenyl-, can undergo various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Barbituric acid derivatives, including the 5-allyl-5-isopropenyl variant, have significant applications in scientific research:

Mechanism of Action

The mechanism of action of barbituric acid, 5-allyl-5-isopropenyl-, involves its interaction with central nervous system receptors. It binds to gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA by increasing the duration of chloride ion channel opening. This leads to a sedative effect by reducing neuronal excitability . Molecular targets include various subunits of the GABA receptor, and pathways involved are primarily related to neurotransmission and synaptic inhibition .

Comparison with Similar Compounds

Barbituric acid, 5-allyl-5-isopropenyl-, can be compared with other barbituric acid derivatives such as:

The uniqueness of the 5-allyl-5-isopropenyl derivative lies in its specific substituents, which can influence its chemical reactivity and biological activity. These differences can be crucial for tailoring the compound for specific applications in research and industry .

Properties

CAS No.

66941-73-9

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

5-prop-1-en-2-yl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C10H12N2O3/c1-4-5-10(6(2)3)7(13)11-9(15)12-8(10)14/h4H,1-2,5H2,3H3,(H2,11,12,13,14,15)

InChI Key

URUUDFPSEYORGM-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1(C(=O)NC(=O)NC1=O)CC=C

Origin of Product

United States

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